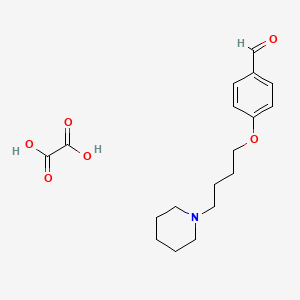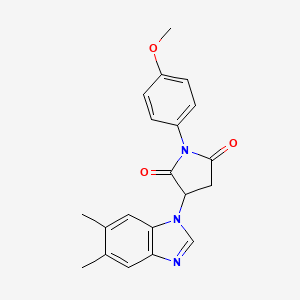
Oxalic acid;4-(4-piperidin-1-ylbutoxy)benzaldehyde
Übersicht
Beschreibung
Oxalic acid;4-(4-piperidin-1-ylbutoxy)benzaldehyde is a compound that combines the properties of oxalic acid and a piperidine derivative Oxalic acid is a simple dicarboxylic acid, while 4-(4-piperidin-1-ylbutoxy)benzaldehyde is a complex organic molecule containing a piperidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of oxalic acid;4-(4-piperidin-1-ylbutoxy)benzaldehyde typically involves a multi-step process. One common method is the reaction of 4-(4-piperidin-1-ylbutoxy)benzaldehyde with oxalic acid under acidic conditions. The reaction is often carried out in an organic solvent such as ethanol or methanol, with the temperature and pH carefully controlled to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, green chemistry principles, such as the use of eco-friendly solvents and catalysts, are often employed to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
Oxalic acid;4-(4-piperidin-1-ylbutoxy)benzaldehyde can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic conditions.
Reduction: NaBH4 in methanol or ethanol; LiAlH4 in dry ether.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: 4-(4-piperidin-1-ylbutoxy)benzoic acid.
Reduction: 4-(4-piperidin-1-ylbutoxy)benzyl alcohol.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Oxalic acid;4-(4-piperidin-1-ylbutoxy)benzaldehyde has several scientific research applications:
Wirkmechanismus
The mechanism of action of oxalic acid;4-(4-piperidin-1-ylbutoxy)benzaldehyde involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors and enzymes, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, affecting their function . Additionally, the compound’s ability to undergo redox reactions can influence cellular redox states and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(4-piperidin-1-ylbutoxy)benzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
4-(4-piperidin-1-ylbutoxy)benzyl alcohol: Similar structure but with an alcohol group instead of an aldehyde.
4-(4-piperidin-1-ylbutoxy)benzamide: Similar structure but with an amide group instead of an aldehyde.
Uniqueness
Oxalic acid;4-(4-piperidin-1-ylbutoxy)benzaldehyde is unique due to its combination of an aldehyde group and a piperidine ring. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications .
Eigenschaften
IUPAC Name |
oxalic acid;4-(4-piperidin-1-ylbutoxy)benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2.C2H2O4/c18-14-15-6-8-16(9-7-15)19-13-5-4-12-17-10-2-1-3-11-17;3-1(4)2(5)6/h6-9,14H,1-5,10-13H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMMGRYSOHBSSGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCCCOC2=CC=C(C=C2)C=O.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[5-(2-amino-2-oxoethyl)-3-(4-methoxyphenyl)-4-oxo-2-thioxoimidazolidin-1-yl]-3-methoxybenzamide](/img/structure/B4098511.png)
![3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-[(7-methoxy-1-benzofuran-2-yl)carbonyl]-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4098517.png)
![methyl [4-({[1,3-dioxo-2-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)phenyl]acetate](/img/structure/B4098524.png)
![2-[[4-[(4-Fluorophenyl)methoxy]-3-methoxyphenyl]methylamino]ethanol;hydrochloride](/img/structure/B4098539.png)
![1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-[4-(furan-2-ylcarbonyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B4098546.png)
![Methyl 4-(3-{[3-(4-carbamoylpiperidin-1-yl)propyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B4098560.png)

![N-{1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]ethyl}-2-propanamine](/img/structure/B4098564.png)
![2,3,4,5,6-pentafluoro-N-[3-methoxy-4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide](/img/structure/B4098578.png)

![[(2-fluoro-9H-xanthen-9-yl)thio]acetic acid](/img/structure/B4098583.png)

![3-[(1H-benzimidazol-2-ylmethyl)thio]-1-(4-fluorophenyl)-2,5-pyrrolidinedione](/img/structure/B4098594.png)
